molecular formula C13H16BrN3O3 B14772299 tert-butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate

tert-butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate

Cat. No.: B14772299
M. Wt: 342.19 g/mol
InChI Key: XDKDDYLPEOAPTF-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a naphthyridine ring system

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various biological systems .

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate apart from similar compounds is its unique naphthyridine ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H16BrN3O3

Molecular Weight

342.19 g/mol

IUPAC Name

tert-butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate

InChI

InChI=1S/C13H16BrN3O3/c1-13(2,3)20-12(19)17-9-6-8-7(16-11(9)18)4-5-10(14)15-8/h4-5,9H,6H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

XDKDDYLPEOAPTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C=CC(=N2)Br)NC1=O

Origin of Product

United States

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